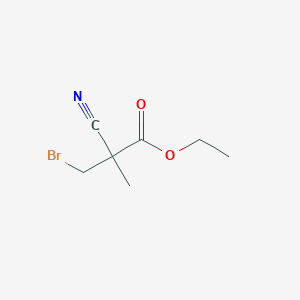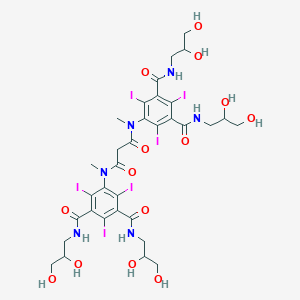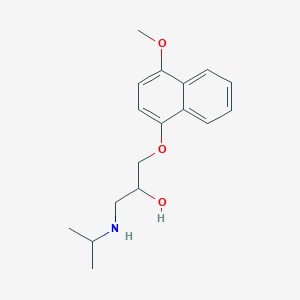
1,2-Dilinoléoylglycérol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,2-Dilinoleoylglycerol and related diacylglycerols can be achieved through both enzymatic and chemical methods. For instance, 1,3-diacylglycerols have been synthesized by combining enzymatic and chemical methods, starting from regioisomerically pure 1,3-dilauroylglycerol or 1,3-dimyristoylglycerol obtained from glycerol and vinyl esters of carboxylic acids using lipase from Mucor mihei (Haftendorn & Ulbrich-hofmann, 1995). This highlights the versatility of enzymatic methods in synthesizing specific diacylglycerol configurations, which can be applied or adapted for the synthesis of 1,2-Dilinoleoylglycerol.
Molecular Structure Analysis
The molecular structure of diacylglycerols, including 1,2-Dilinoleoylglycerol, plays a crucial role in determining their physical and chemical properties. The crystal structure of related diacylglycerols, such as 2,3-dilauroyl-D-glycerol, reveals how the glycerol backbone and fatty acid chains are arranged, which is essential for understanding the molecular conformation of 1,2-Dilinoleoylglycerol (Pascher, Sundell, & Hauser, 1981).
Chemical Reactions and Properties
1,2-Dilinoleoylglycerol, like other diacylglycerols, can undergo various chemical reactions, including esterification and transesterification. These reactions are fundamental in modifying the molecule for specific applications or further studies. The enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in a solvent-free system showcases the chemical versatility of diacylglycerols (Roşu, Yasui, Iwasaki, & Yamane, 1999).
Physical Properties Analysis
The physical properties of 1,2-Dilinoleoylglycerol, including melting point, solubility, and phase behavior, are influenced by its molecular structure. The study of mixed-chain triacylglycerols provides insights into the physical behavior and polymorphism of molecules similar to 1,2-Dilinoleoylglycerol, highlighting difficulties in chain packing and the resulting polymorphism (Di & Small, 1993).
Chemical Properties Analysis
The chemical properties of 1,2-Dilinoleoylglycerol, including reactivity and stability, are crucial for its potential applications. The synthesis and evaluation of glyceric acid derivatives, such as dilinoleoyl-D-glyceric acid, demonstrate the exploration of 1,2-Dilinoleoylglycerol's chemical properties and its cytotoxicity, providing a basis for understanding its interaction with biological systems (Sato, Habe, Fukuoka, Kitamoto, & Sakaki, 2011).
Applications De Recherche Scientifique
Rôle biologique et métabolisme
Le 1,2-Dilinoléoylglycérol est reconnu pour son rôle biologique en tant que métabolite dans des organismes tels que Mus musculus (la souris domestique commune) et Nippostrongylus brasiliensis . Il se trouve dans l'intestin grêle des souris et est impliqué dans diverses voies métaboliques. Le métabolisme et la fonction de ce composé dans les processus cellulaires peuvent constituer un domaine d'étude important, en particulier pour comprendre la digestion et l'absorption des lipides.
Pharmacologie et toxicologie
Le dilinoléate de glycéryle a été évalué pour son innocuité en tant qu'agent de conditionnement de la peau et émollient dans les cosmétiques . Ses effets pharmacologiques, tels que ses propriétés anti-inflammatoires et son influence sur la fonction de barrière cutanée, sont d'intérêt. Les études toxicologiques se concentrent sur ses profils d'irritation et de sensibilisation potentiels, qui sont cruciaux pour le développement d'applications topiques sûres.
Outils de recherche biochimique
En tant que réactif biochimique, le this compound est utilisé dans la recherche pour étudier les enzymes et les voies liées aux lipides . Il sert de substrat ou d'inhibiteur dans les dosages enzymatiques, aidant à élucider les mécanismes du métabolisme et de la signalisation lipidique.
Études de signalisation cellulaire
Ce composé est impliqué dans les voies de signalisation cellulaire, en particulier en tant qu'activateur de la protéine kinase C (PKC) . La recherche sur son rôle dans la transduction du signal peut fournir des informations sur la façon dont les cellules répondent à divers stimuli et la régulation des fonctions cellulaires.
Applications cosmétiques
Le dilinoléate de glycéryle est utilisé dans les formulations cosmétiques pour ses propriétés émollientes, contribuant à l'hydratation et à la douceur de la peau . Ses applications dans les produits de soins personnels sont explorées pour améliorer la texture, la stabilité et l'expérience utilisateur.
Industrie alimentaire
L'évaluation de la sécurité des diglycérides, y compris le dilinoléate de glycéryle, pour une utilisation comme additifs alimentaires indirects a été réalisée . Son rôle dans les produits alimentaires, comme l'amélioration de la texture et de la durée de conservation, est un domaine de recherche en cours.
Orientations Futures
1,2-Dilinoleoylglycerol has potential applications in various areas. It can be used as a food additive to adjust various dairy products and pastries, providing a good texture and taste . Moreover, it can also be used in drug formulations as a solubilizer and diluent, which can help improve the solubility and permeability of drugs . The preparation method of 1,2-Dilinoleoylglycerol is usually realized by the esterification reaction under the catalysis of a catalyst .
Mécanisme D'action
Target of Action
1,2-Dilinoleoylglycerol, also known as Glyceryl Dilinoleate, is a specific type of diacylglycerol (DAG) that plays a crucial role in lipid metabolism . It is a lipid molecule composed of two linoleic acid chains esterified to a glycerol backbone at the 1 and 2 positions . It is naturally found in various plant and animal tissues and is involved in various biological processes . It is known to act as an immunostimulant .
Mode of Action
As a type of diacylglycerol, it is known to play a crucial role in lipid metabolism . Diacylglycerols are important intermediates in the synthesis and degradation of triglycerides and phospholipids, and they also serve as secondary messengers in cellular signal transduction pathways .
Biochemical Pathways
1,2-Dilinoleoylglycerol is a component of phosphatidic acid in rat liver mitochondria and in spinach chloroplast membranes . Phosphatidic acid is a critical intermediate in the biosynthesis of many other lipids. The conversion of diacylglycerols like 1,2-Dilinoleoylglycerol to phosphatidic acid and vice versa is a central reaction in lipid metabolism .
Result of Action
The primary result of the action of 1,2-Dilinoleoylglycerol is its role as an immunostimulant . This suggests that it may enhance the body’s immune response, potentially aiding in the defense against pathogens.
Action Environment
The action, efficacy, and stability of 1,2-Dilinoleoylglycerol can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound . It is also soluble in organic solvents but insoluble in water , which can influence its distribution and availability in different environments within the body.
Analyse Biochimique
Biochemical Properties
1,2-Dilinoleoylglycerol interacts with various enzymes, proteins, and other biomolecules. It plays a significant role in the activation of protein kinase C (PKC), a family of enzymes that are pivotal in regulating the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins . By studying 1,2-Dilinoleoylglycerol, researchers can gain insights into the complex lipid signaling networks that affect a wide range of cellular processes, including those related to cell growth, differentiation, and adaptation to environmental changes .
Cellular Effects
The presence and concentration of 1,2-Dilinoleoylglycerol in cellular systems can influence various signaling pathways, notably those involved in energy balance and cellular response to external stimuli . It has been found to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 1,2-Dilinoleoylglycerol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role in the activation of protein kinase C (PKC) is particularly noteworthy .
Dosage Effects in Animal Models
The effects of 1,2-Dilinoleoylglycerol can vary with different dosages in animal models
Metabolic Pathways
1,2-Dilinoleoylglycerol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.
Transport and Distribution
The transport and distribution of 1,2-Dilinoleoylglycerol within cells and tissues involve interactions with transporters or binding proteins
Propriétés
IUPAC Name |
[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGBAQLIFKSMEM-MAZCIEHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021208 | |
| Record name | (9Z,12Z)-Octadeca-9,12-dienoic acid, diester with glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2442-62-8, 30606-27-0 | |
| Record name | 1,2-Dilinolein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2442-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dilinoleoylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl dilinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030606270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z,12Z)-Octadeca-9,12-dienoic acid, diester with glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9Z,12Z)-octadeca-9,12-dienoic acid, diester with glycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1,2-DILINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF64S3WTPE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the analytical methods used to detect and quantify Glyceryl dilinoleate in food products like milk?
A1: A recent study demonstrated a novel method for determining Glyceryl dilinoleate (along with Glyceryl 1,3-dipalmitate and Glyceryl 1,3-distearate) in milk using ultra-performance liquid chromatography—evaporative light scattering detection (UPLC-ELSD). [] This method showed good linearity, low detection limits, and acceptable recoveries, making it suitable for analyzing these compounds in milk. []
Q2: Does Glyceryl dilinoleate possess any biological activity?
A2: While Glyceryl dilinoleate itself is primarily known as a food additive and emulsifier, its structural isomer, 1,2-Dilinoleoylglycerol, exhibits biological activity. Research suggests that 1,2-Dilinoleoylglycerol acts as a substrate for pancreatic lipase, an enzyme crucial for fat digestion. [, ] It is also involved in cellular signaling pathways, particularly in relation to protein kinase C (PKC). []
Q3: How does the structure of 1,2-Dilinoleoylglycerol influence its interaction with pancreatic lipase?
A3: The structure of 1,2-Dilinoleoylglycerol, with its two linoleic acid chains at the 1 and 2 positions of the glycerol backbone, makes it a specific substrate for pancreatic lipase. [] This enzyme preferentially hydrolyzes fatty acids at the 1 and 3 positions of triglycerides. [] Therefore, the specific arrangement of fatty acids in 1,2-Dilinoleoylglycerol allows it to be recognized and cleaved by pancreatic lipase.
Q4: Are there any alternatives to Glyceryl dilinoleate as an emulsifier in food and cosmetic products?
A4: Several alternatives to Glyceryl dilinoleate exist, including other diglycerides like Glyceryl diisostearate and Glyceryl distearate, as well as different classes of emulsifiers like polysorbates and sucrose esters. [] The choice of emulsifier depends on factors such as the desired texture, stability, and intended application of the product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)



![N-[(1R,2R)-2-{[(1R)-1-(Naphthalen-1-yl)ethyl]amino}cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B27559.png)


![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)



